molecular formula C21H15Cl3N4O2S B2640638 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1207025-55-5

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2640638
CAS RN: 1207025-55-5
M. Wt: 493.79
InChI Key: MGCFAYBUSHNPGA-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H15Cl3N4O2S and its molecular weight is 493.79. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Synthesis and Antibacterial Activity Derivatives of the compound, specifically 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, have been synthesized and tested for antibacterial properties. These compounds were found to exhibit significant antibacterial activity, indicating potential for use in antimicrobial treatments (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Quantitative Structure-Activity Relationship (QSAR) Studies QSAR studies conducted on related compounds, specifically 4-Oxo-thiazolidines and 2-Oxo-azetidines, aimed to understand the relationship between the chemical structure of these compounds and their antibacterial potency. The studies revealed that the presence of bulkier substituents at specific positions on the molecule could enhance antibacterial activity due to increased hydrophobicity or steric bulk (Desai, Shah, Bhavsar, & Saxena, 2008).

Anticancer Applications

Anticancer Activity Various derivatives, including N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, have been synthesized and evaluated for anticancer activity. These compounds demonstrated notable potential against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines. The compound 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide showed high selectivity and significant apoptosis induction in the tested cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Selective Cytotoxicity Compounds like 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide exhibited selective cytotoxicity, indicating their potential as targeted anticancer agents. Their ability to induce apoptosis in cancer cells, but not as much as the standard cisplatin, signifies their therapeutic relevance (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Other Applications

Synthesis and Structural Elucidation The synthesis of related compounds involves specific reactions, leading to the production of derivatives with potential for varied biological activities. Structural elucidation of these compounds is achieved through various spectroscopic methods, confirming their proposed chemical structures (Yu et al., 2014).

Ligand-Protein Interactions and Molecular Docking Studies Molecular docking studies have been conducted to understand the binding interactions of similar compounds with biological targets, indicating their potential for drug development. This approach helps in predicting the interaction of the compound with specific proteins, providing insights into its potential therapeutic effects (Mary et al., 2020).

properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3N4O2S/c1-12-7-19(27-30-12)26-20(29)11-31-21-25-10-18(13-5-6-16(23)17(24)8-13)28(21)15-4-2-3-14(22)9-15/h2-10H,11H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCFAYBUSHNPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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